1-nitroso-4-phenylpiperidin-4-ol
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Overview
Description
1-Nitroso-4-phenylpiperidin-4-ol is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
1-Nitroso-4-phenylpiperidin-4-ol can be synthesized through several synthetic routes. One common method involves the nitrosation of 4-phenylpiperidin-4-ol using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired nitroso compound .
Chemical Reactions Analysis
1-Nitroso-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitroso-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-nitroso-4-phenylpiperidin-4-ol involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of cellular stress responses .
Comparison with Similar Compounds
1-Nitroso-4-phenylpiperidin-4-ol can be compared with other nitroso derivatives and piperidine compounds:
1-Nitroso-4-methylpiperidin-4-ol: Similar in structure but with a methyl group instead of a phenyl group.
4-Phenylpiperidin-4-ol: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
1-Nitroso-4-phenylpiperidine: Similar but without the hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the nitroso and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
16533-05-4 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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